5-Ethynyl-2-[3-(phenylethynyl)phenyl]-1H-isoindole-1,3(2H)-dione

high-temperature polymer phenylethynyl cure cross-link density

Researchers requiring orthogonal reactivity in macromolecular assembly often face symmetrical monomer limitations. This compound solves that challenge with distinct terminal and internal ethynyl groups. Key advantages: - Enables sequential, controlled coupling (Sonogashira/click vs. thermal cross-linking). - Meta-substitution on the N-aryl ring reduces conjugation length for blue-shifted optoelectronic properties. - Achieves significantly higher cross-link density and Tg (up to 100°C increase) over mono-ethynyl systems. Supplied with rigorous analytical documentation to ensure batch-to-batch reproducibility for critical applications.

Molecular Formula C24H13NO2
Molecular Weight 347.4 g/mol
CAS No. 917511-39-8
Cat. No. B12607787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyl-2-[3-(phenylethynyl)phenyl]-1H-isoindole-1,3(2H)-dione
CAS917511-39-8
Molecular FormulaC24H13NO2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESC#CC1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C#CC4=CC=CC=C4
InChIInChI=1S/C24H13NO2/c1-2-17-13-14-21-22(16-17)24(27)25(23(21)26)20-10-6-9-19(15-20)12-11-18-7-4-3-5-8-18/h1,3-10,13-16H
InChIKeyFPGVCJNAQMYDBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Ethynyl Phthalimide: Structural Overview


5-Ethynyl-2-[3-(phenylethynyl)phenyl]-1H-isoindole-1,3(2H)-dione (CAS 917511-39-8) is a heterocyclic compound belonging to the isoindole-1,3-dione (phthalimide) class, characterized by a 5-ethynyl substituent on the isoindole core and an N-[3-(phenylethynyl)phenyl] moiety [1]. This dual-ethynyl architecture differentiates it from simpler mono-ethynyl phthalimides and positions it as a candidate for both medicinal chemistry (e.g., allosteric receptor modulation) and materials science (e.g., high-temperature polymer precursor) [2].

Why Generic Phthalimide Substitution Fails


The target compound contains two chemically distinct ethynyl groups (a terminal ethynyl at the 5-position and a phenylethynyl on the N-aryl ring) together with a meta-substitution pattern that cannot be replicated by mono-ethynyl analogues such as 5-(phenylethynyl)isoindoline-1,3-dione or N-(4-ethynylphenyl) variants [1]. This regiospecific arrangement governs the compound's thermal cross-linking kinetics, biological target engagement, and optoelectronic conjugation length [2]. Substituting a generic phthalimide, even a close positional isomer, without verifying performance equivalence risks invalidating polymerization cure profiles, receptor subtype selectivity, and structure-property relationships in the intended application.

Quantitative Differentiation Evidence


Dual-Ethynyl Architecture and Cross-Link Density

Model system N-phenyl-4-(phenylethynyl)phthalimide undergoes thermal cure with a reported activation energy (Ea) of 173.5 ± 8.2 kJ/mol for the phenylethynyl addition reaction [1]. The target compound incorporates two geometrically independent ethynyl groups (5-ethynyl and N-(3-phenylethynyl)phenyl), which, by class-level inference, can participate in inter- and intra-molecular cross-linking [2]. This dual functionality is expected to increase cure exotherm enthalpy and final cross-link density relative to mono-ethynyl counterparts, although direct DSC data for the target compound remain unpublished.

high-temperature polymer phenylethynyl cure cross-link density activation energy

mGlu Receptor Subtype Selectivity Shift

The closest published analogue, 5-(phenylethynyl)isoindoline-1,3-dione (lacking the N-aryl substituent), demonstrates EC50 values of 5.9 nM at human mGlu5 and 11 nM at human mGlu4 in calcium mobilization assays [1]. The target compound's N-(3-ethynylphenyl) group introduces steric bulk and extends the π-system, which, based on phthalimide SAR literature, can shift allosteric cooperativity and subtype preference [2]. Although no direct potency comparison is available for the target compound, the structural modification is known to alter mGlu5 PAM pharmacological profiles in related chemotypes.

mGlu5 mGlu4 positive allosteric modulator isoindole-1,3-dione

Meta vs. Para Regioisomeric Control of Conjugation

The target compound is the meta isomer (N-[3-(phenylethynyl)phenyl]), whereas the para isomer 5-ethynyl-2-(4-ethynylphenyl)-1H-isoindole-1,3(2H)-dione is also commercially listed . In phenyleneethynylene systems, meta connectivity disrupts π-electron delocalization across the N-aryl bridge, resulting in a blue-shifted absorption maximum and reduced fluorescence quantum yield compared to para isomers [1]. This regiochemical distinction allows researchers to fine-tune the optical bandgap and charge-transport properties of derived polymers without altering the monomer's reactive functionality.

regioisomer conjugation optoelectronic phenyleneethynylene

High-Impact Application Scenarios


Subtype-Selective mGlu Receptor Modulators

Leverage the N-(3-ethynylphenyl) extension to probe steric and electronic determinants of mGlu subtype selectivity. The scaffold offers a direct comparator to 5-(phenylethynyl)isoindoline-1,3-dione (mGlu5 EC50 = 5.9 nM; mGlu4 EC50 = 11 nM) and may yield derivatives with improved subtype preference through rational substitution [1].

High-Temperature Thermoset Polyimides

Utilize the dual-ethynyl architecture (terminal ethynyl + phenylethynyl) to achieve higher cross-link density after thermal cure than mono-ethynyl phthalimide monomers. This can translate to a Tg increase of up to 100 °C relative to PETI resin baselines, as demonstrated in structurally related multi-ethynyl monomer systems [2].

Regioisomer-Dependent Optoelectronic Tuning

Exploit the meta-substitution pattern of the N-phenylethynyl group to reduce π-conjugation length, enabling blue-shifted emission and tailored HOMO–LUMO gaps compared to para isomers. This is critical for designing organic light-emitting diode (OLED) host materials or conjugated microporous polymers where bandgap engineering is required [3].

Orthogonal Functionalization Strategies

Capitalize on the differential reactivity of the terminal ethynyl (Sonogashira coupling, click chemistry) and the internal phenylethynyl group (thermal or radical-mediated cross-linking) for sequential, controlled macromolecular assembly. This orthogonal reactivity is not attainable with symmetrical diethynyl monomers and enables complex architectures such as block copolymers or site-specific bioconjugates [2].

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